InhA-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

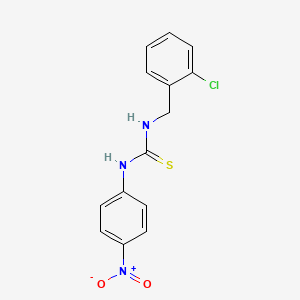

1-[(2-chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c15-13-4-2-1-3-10(13)9-16-14(21)17-11-5-7-12(8-6-11)18(19)20/h1-8H,9H2,(H2,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPSYJINFZDBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of InhA-IN-3 Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. The enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, is a clinically validated target for antitubercular drug discovery. InhA-IN-3, a thiourea-based derivative, has emerged as a direct inhibitor of InhA, offering a promising avenue to circumvent resistance mechanisms associated with the frontline drug isoniazid. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects on InhA, its impact on M. tuberculosis growth, detailed experimental methodologies for its evaluation, and a visual representation of its molecular interactions and the pathway it inhibits.

Introduction: The Role of InhA in M. tuberculosis Viability

The cell wall of M. tuberculosis is a unique and complex structure, rich in mycolic acids, which are very-long-chain fatty acids (C60-C90). These mycolic acids are essential for the bacterium's survival, virulence, and resistance to common antibiotics. The biosynthesis of mycolic acids is carried out by two distinct fatty acid synthase systems: FAS-I and FAS-II. The FAS-I system is responsible for the de novo synthesis of shorter fatty acids, which are then elongated by the FAS-II system.

InhA is a key enzyme in the FAS-II pathway, functioning as an NADH-dependent enoyl-acyl carrier protein (ACP) reductase. It catalyzes the final reduction step in each cycle of fatty acid elongation, converting a trans-2-enoyl-ACP to a saturated acyl-ACP. Inhibition of InhA disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis, which in turn compromises the integrity of the mycobacterial cell wall and results in bacterial cell death. This makes InhA a prime target for the development of new antitubercular agents.

This compound: A Direct Inhibitor of InhA

This compound (also known as Compound TU12) is a thiourea-based derivative identified as a direct inhibitor of M. tuberculosis InhA. Unlike the prodrug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, this compound does not need prior enzymatic activation. This is a significant advantage, as mutations in the katG gene are a primary mechanism of isoniazid resistance in clinical isolates of M. tuberculosis.

Mechanism of Action

The mechanism of action of this compound involves its direct binding to the InhA enzyme, thereby inhibiting its reductase activity. The thiourea moiety of this compound is believed to play a crucial role in its interaction with the active site of InhA. Molecular docking studies of similar thiourea-based inhibitors suggest that these compounds bind to the substrate-binding pocket of InhA, often forming hydrogen bonds with key residues such as Tyr158 and interacting with the NAD+ cofactor. The binding of this compound to the active site prevents the natural substrate, the growing fatty acyl chain, from accessing the catalytic machinery, thus halting the elongation cycle of the FAS-II pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Description | Reference |

| IC50 | 17.7 µM | The half maximal inhibitory concentration against the InhA enzyme. | [1] |

| MIC | 0.78 ± 0.59 µg/mL | The minimum inhibitory concentration against M. tuberculosis. | [1] |

Signaling Pathways and Experimental Workflows

The Fatty Acid Synthase-II (FAS-II) Pathway

The following diagram illustrates the central role of InhA in the FAS-II pathway of M. tuberculosis and the point of inhibition by this compound.

Caption: The FAS-II pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Evaluation

The evaluation of this compound as a potential antitubercular agent follows a standard drug discovery workflow, beginning with enzymatic assays and progressing to cellular and potentially in vivo models.

Caption: A generalized experimental workflow for the evaluation of InhA inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard and widely accepted methods in the field of tuberculosis research.

InhA Enzyme Inhibition Assay (IC50 Determination)

This assay spectrophotometrically measures the inhibition of InhA activity by monitoring the oxidation of NADH.

-

Materials and Reagents:

-

Purified recombinant M. tuberculosis InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

trans-2-Octenoyl-CoA (substrate)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, containing 1 mM EDTA and 1 mM DTT)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Protocol:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the compound in DMSO to create a range of concentrations.

-

In a 96-well plate, add the assay buffer.

-

Add the InhA enzyme to each well to a final concentration of approximately 50-100 nM.

-

Add the NADH solution to each well to a final concentration of approximately 100-200 µM.

-

Add the serially diluted this compound or DMSO (for the control) to the respective wells. The final DMSO concentration should be kept constant in all wells (typically ≤1%).

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate, trans-2-octenoyl-CoA, to each well to a final concentration of approximately 100-200 µM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common and standardized approach.

-

Materials and Reagents:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

This compound (dissolved in DMSO)

-

Sterile 96-well microtiter plates with lids

-

Resazurin sodium salt solution (for viability assessment)

-

-

Protocol:

-

Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial culture to a McFarland standard of 0.5, and then dilute to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

-

Molecular Interactions and Binding Mode

The following diagram illustrates the putative binding mode of a thiourea-based inhibitor, such as this compound, within the active site of the InhA enzyme.

Caption: Putative interactions of this compound within the InhA active site.

Conclusion

This compound represents a promising scaffold for the development of novel antitubercular agents. Its direct inhibition of InhA, a crucial enzyme for the survival of M. tuberculosis, and its activity against the whole organism, highlight its potential to address the challenge of drug-resistant tuberculosis. The thiourea-based structure of this compound allows for specific interactions within the InhA active site, leading to the disruption of mycolic acid biosynthesis. Further structure-activity relationship (SAR) studies and lead optimization based on the principles outlined in this guide could lead to the development of more potent and pharmacokinetically favorable drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation antitubercular therapies targeting the InhA enzyme.

References

The Discovery and Synthesis of InhA-IN-3: A Thiourea-Based Inhibitor of Mycobacterium tuberculosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the discovery of novel therapeutic agents. The enoyl-acyl carrier protein (ACP) reductase (InhA) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a well-validated target for anti-tubercular drug development. Isoniazid, a cornerstone of first-line TB treatment, targets InhA but requires activation by the catalase-peroxidase enzyme KatG. Resistance to isoniazid frequently arises from mutations in the katG gene. This has spurred the search for direct InhA inhibitors that do not require KatG activation.

This technical guide details the discovery and synthesis of InhA-IN-3 (also known as compound TU12), a thiourea-based direct inhibitor of M. tuberculosis InhA. This document provides a comprehensive overview of its synthesis, biological activity, and the experimental protocols utilized in its evaluation.

Discovery and Rationale

This compound was developed as part of a study focused on designing novel thiourea-based derivatives as potential InhA inhibitors. The core concept was to synthesize a series of compounds and evaluate their efficacy against both the isolated InhA enzyme and whole-cell M. tuberculosis. The thiourea scaffold was selected for its potential to form key interactions within the InhA active site. The discovery process followed a logical workflow from chemical synthesis to biological evaluation.

InhA-IN-3: A Technical Guide to Target Identification and Validation in Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.[1][2][3] Its pivotal role makes it a well-validated and attractive target for the development of novel anti-tubercular agents. This technical guide provides an in-depth overview of the target identification and validation of direct InhA inhibitors, using a representative 4-hydroxy-2-pyridone compound, NITD-916, as a case study in the absence of specific public data for a compound designated "InhA-IN-3". This document outlines the mechanism of action of InhA, details key experimental protocols for inhibitor characterization, and presents a framework for the preclinical validation of such compounds.

Introduction: InhA as a Prime Anti-Tubercular Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and intrinsic resistance to many common antibiotics.[1] Mycolic acids, very-long-chain fatty acids, are the major constituents of this cell wall, and their biosynthesis is orchestrated by the FAS-II system.[1][2][3] InhA, an NADH-dependent enoyl-ACP reductase, catalyzes the final reduction step in each cycle of fatty acid elongation.[2][4]

The clinical relevance of InhA is underscored by the action of isoniazid (INH), a cornerstone of first-line tuberculosis therapy.[5][6] INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, forms an adduct with NAD(H) that potently inhibits InhA.[7][8][9] However, the emergence of drug-resistant Mtb strains, often through mutations in katG, necessitates the development of direct InhA inhibitors that bypass the need for enzymatic activation.[5][10]

Mechanism of Action of Direct InhA Inhibitors

Direct inhibitors of InhA, such as the 4-hydroxy-2-pyridones, physically occupy the enzyme's active site.[11] These compounds typically bind in an NADH-dependent manner, blocking the enoyl-substrate binding pocket.[11][12] This inhibition disrupts the FAS-II pathway, leading to the cessation of mycolic acid synthesis, which in turn compromises the integrity of the mycobacterial cell wall and results in bacterial cell death.[1][2]

Signaling Pathway: Mycolic Acid Biosynthesis and InhA Inhibition

Caption: Inhibition of InhA disrupts the FAS-II pathway, blocking mycolic acid synthesis.

Target Identification and Validation Workflow

A systematic approach is employed to identify and validate InhA as the target of a novel inhibitor.

Caption: A multi-pronged approach to confirming InhA as the molecular target.

Quantitative Data Presentation

The following tables summarize key quantitative data for the representative direct InhA inhibitor, NITD-916.

Table 1: In Vitro Anti-mycobacterial Activity

| Strain | Genotype | MIC (μM) |

| M. tuberculosis H37Rv | Wild-type | 0.05 |

| INH-Resistant Clinical Isolate | katG mutation | Sensitive (MICs comparable to wild-type) |

| NITD-916 Resistant Mutant | inhA S94A | > 40 |

| NITD-916 Resistant Mutant | inhA D148G | 0.78 |

Data compiled from representative studies of direct InhA inhibitors.[11]

Table 2: In Vitro InhA Enzyme Inhibition

| Compound | IC50 (μM) |

| NITD-529 | 9.60 |

| NITD-564 | 0.59 |

| NITD-916 | ~0.59 |

Data reflects the direct inhibitory activity against purified InhA enzyme.[11]

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

96-well microplates

-

This compound (or representative compound) stock solution in DMSO

-

Resazurin dye solution

Procedure:

-

Prepare a serial two-fold dilution of the test compound in a 96-well plate using 7H9 broth.

-

Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

-

Include a drug-free control (growth control) and a sterile control (no bacteria).

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

-

The MIC is defined as the lowest drug concentration at which no color change from blue (resazurin) to pink (resorufin) is observed, indicating inhibition of bacterial metabolism.[13][14][15]

InhA Enzymatic Assay

This spectrophotometric assay measures the inhibitory effect of a compound on the enzymatic activity of InhA by monitoring the oxidation of NADH.[16]

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) as the substrate

-

Test compound (this compound)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate containing the assay buffer, a fixed concentration of NADH (e.g., 100 μM), and the substrate DD-CoA (e.g., 25-50 μM).[16][17]

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding a fixed concentration of purified InhA enzyme (e.g., 50-100 nM).[16][17]

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C, which corresponds to the oxidation of NADH.[16]

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17]

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand.[18][19] Ligand binding often stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

-

Purified InhA enzyme

-

SYPRO Orange dye

-

Real-time PCR machine

-

Assay buffer

-

Test compound (this compound)

Procedure:

-

Prepare a reaction mixture containing the purified InhA protein, SYPRO Orange dye, and the assay buffer in a 96-well PCR plate.

-

Add the test compound at various concentrations to the wells. Include a no-ligand control.

-

Seal the plate and place it in a real-time PCR machine.

-

Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).[19]

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp. As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.

-

A significant positive shift in Tm in the presence of the compound indicates direct binding to the protein.[18]

Conclusion

The identification and validation of direct InhA inhibitors represent a promising strategy to combat drug-resistant tuberculosis. The workflow and protocols detailed in this guide provide a robust framework for the characterization of novel compounds targeting this essential mycobacterial enzyme. Through a combination of whole-cell screening, genetic analysis of resistant mutants, and a suite of biochemical and biophysical assays, researchers can confidently validate the mechanism of action and advance potent InhA inhibitors through the drug development pipeline.

References

- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. InhA, a target of the antituberculous drug isoniazid, is involved in a mycobacterial fatty acid elongation system, FAS-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of MICs for Mycobacterium avium-M. intracellulare complex in liquid medium by a colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]

- 16. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 19. bitesizebio.com [bitesizebio.com]

Structure-Activity Relationship (SAR) Studies of In-3 and its Analogs as InhA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of thiourea-based inhibitors targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycolic acid biosynthesis. The lead compound in this series, InhA-IN-3 (also reported as TU12), has demonstrated notable inhibitory activity against both the InhA enzyme and M. tuberculosis growth. This document summarizes the key quantitative data, details the experimental protocols used for their evaluation, and presents visual workflows and logical relationships to facilitate a comprehensive understanding of the SAR landscape of this promising class of antitubercular agents.

Core Structure and SAR Summary

The general structure of the thiourea-based InhA inhibitors discussed herein consists of a central thiourea moiety linking two aromatic rings. The SAR studies primarily explored the impact of substitutions on these aromatic rings on the compounds' biological activity. The key findings from these studies are summarized in the data table below. This compound (TU12) was identified as a potent inhibitor within this series, with an IC50 of 17.7 µM against the InhA enzyme and a minimum inhibitory concentration (MIC) of 0.78 µg/mL against M. tuberculosis.

Quantitative Structure-Activity Relationship Data

The following table summarizes the biological activity of this compound and its analogs. The data is compiled from the study by Doğan ŞD, et al., which systematically investigated the impact of various substituents on the phenyl rings.

| Compound ID | R1 | R2 | % InhA Inhibition @ 50 µM | IC50 (µM) | MIC (µg/mL) |

| This compound (TU12) | H | 4-NO2 | >70% | 17.7 ± 1.3 | 0.78 |

| TU1 | H | H | <20% | ND | >100 |

| TU2 | H | 2-NO2 | 35% | ND | 50 |

| TU3 | H | 3-NO2 | 47% | ND | 1.56 |

| TU4 | H | 4-F | <20% | ND | 1.56 |

| TU5 | H | 4-Cl | 25% | ND | 6.25 |

| TU6 | H | 4-Br | 38% | ND | 3.12 |

| TU7 | H | 4-I | 42% | ND | 6.25 |

| TU8 | 2-Cl | H | <20% | ND | 1.56 |

| TU9 | 3-Cl | H | 22% | ND | 12.5 |

| TU10 | 4-Cl | H | 31% | ND | 25 |

| TU11 | 2-NO2 | H | 45% | ND | 50 |

| TU13 | 4-NO2 | 4-NO2 | 65% | ND | 3.12 |

| TU14 | 4-Br | 4-NO2 | >70% | 15.6 ± 1.6 | 0.78 |

ND: Not Determined

Experimental Protocols

This section details the key experimental methodologies employed in the synthesis and biological evaluation of the thiourea-based InhA inhibitors.

General Synthesis of Thiourea Derivatives (including this compound)

The synthesis of the thiourea derivatives was accomplished through a one-pot reaction. Equimolar amounts of the appropriate amine and a corresponding isothiocyanate were dissolved in a suitable solvent, such as acetonitrile. The reaction mixture was then stirred at room temperature for a specified period, typically ranging from 2 to 24 hours, until the reaction was complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure, and the resulting solid was purified by recrystallization or column chromatography to yield the desired thiourea compound. The structural identity and purity of the synthesized compounds were confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, FTIR, and high-resolution mass spectrometry (HRMS).

In Vitro InhA Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against the InhA enzyme was determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the enzymatic reaction. The reaction mixture typically contained the InhA enzyme, NADH, and the trans-2-enoyl-ACP reductase substrate in a suitable buffer. The compounds were dissolved in DMSO and added to the reaction mixture at various concentrations. The reaction was initiated by the addition of the substrate, and the change in absorbance was monitored over time. The percentage of inhibition was calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv was determined using the microplate Alamar Blue assay (MABA). The bacteria were cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase). The compounds were serially diluted in a 96-well microplate, and a standardized inoculum of M. tuberculosis was added to each well. The plates were incubated at 37°C for 7 days. After the incubation period, Alamar Blue solution was added to each well, and the plates were further incubated for 24 hours. The color change from blue to pink, indicating bacterial growth, was assessed visually or by measuring the fluorescence or absorbance. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Visualizations

The following diagrams illustrate key aspects of the research workflow and the mechanism of InhA inhibition.

An In-Depth Technical Guide to the Binding Site of InhA-IN-3 on the Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding interactions between the inhibitor InhA-IN-3 and its target, the Mycobacterium tuberculosis InhA enzyme. This document details the quantitative binding affinity, the specific characteristics of the binding site, and the experimental protocols utilized to characterize this interaction.

Introduction: The InhA Enzyme Target

InhA, the enoyl acyl carrier protein reductase (ENR) from Mycobacterium tuberculosis, is a critical enzyme in the type II fatty acid biosynthesis (FAS-II) pathway.[1][2] This pathway is responsible for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the core of the mycobacterial cell wall.[1][3][4] Inhibition of InhA disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[5] This makes InhA a primary and validated target for antitubercular drugs, most notably the frontline prodrug isoniazid (INH).[1][5] Direct inhibitors of InhA, which do not require activation by the mycobacterial catalase-peroxidase KatG, are of significant interest for overcoming INH resistance.[1][5]

The Inhibitor: this compound

This compound, also known as Compound TU12, has been identified as a direct inhibitor of the Mycobacterium tuberculosis InhA enzyme.[6] It demonstrates antitubercular activity, highlighting its potential as a lead compound for the development of new therapeutics.[6]

Quantitative Binding Data

The inhibitory activity of this compound against the InhA enzyme has been quantified, providing a measure of its potency. This data is crucial for structure-activity relationship (SAR) studies and further optimization.

| Inhibitor | Target Enzyme | Parameter | Value |

| This compound | M. tuberculosis InhA | IC₅₀ | 17.7 µM |

Table 1: In vitro inhibitory potency of this compound against InhA. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[6]

The InhA Binding Site

The InhA enzyme possesses a well-defined active site that accommodates its NADH cofactor and the fatty acyl substrate. This site is characterized by a hydrophobic pocket that serves as the binding location for direct inhibitors like this compound.[2]

Key features of the binding site include:

-

Substrate-Binding Loop: A flexible loop (residues 196-219) that lines the fatty acyl binding site.[2] The conformation of this loop is often influenced by inhibitor binding.

-

Hydrophobic Residues: The pocket is lined with several hydrophobic amino acid residues that form van der Waals interactions with inhibitors. These include Phenylalanine 149 (F149), Tyrosine 158 (Y158), Methionine 161 (M161), Proline 193 (P193), Methionine 199 (M199), Leucine 218 (L218), and Tryptophan 222 (W222).[2]

-

Key Hydrogen Bonding: The hydroxyl group of Tyrosine 158 (Y158) is a critical residue, often forming a key hydrogen bond with inhibitors.[1][4] This interaction helps to anchor the inhibitor within the active site.

While a specific co-crystal structure of this compound with InhA is not publicly available, docking studies and comparisons with other inhibitors suggest that this compound likely binds within this hydrophobic pocket, forming critical interactions with residues such as Tyr158 and Phe149.[1][7]

Experimental Protocols

The characterization of the this compound binding interaction relies on established biochemical and biophysical methods.

A standard protocol for obtaining purified InhA for use in inhibition assays is as follows:

-

Expression: The M. tuberculosis InhA gene is expressed in an E. coli strain, such as BL21(DE3)pLysS.[5]

-

Induction: Protein expression is induced with isopropyl-β-d-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density (e.g., A₆₀₀ of 0.8).[5]

-

Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Sonication is used to lyse the cells, followed by centrifugation to clear the lysate.[5]

-

Purification: The supernatant containing the soluble His-tagged InhA protein is applied to a nickel affinity column. The protein is eluted using an imidazole gradient.[5]

-

Further Purification: Gel filtration chromatography can be used as a subsequent step to obtain highly purified InhA.[3]

The IC₅₀ value for this compound was likely determined using a steady-state kinetic assay that monitors the oxidation of NADH.

-

Reaction Mixture: Assays are typically performed in 96-well plates.[1] Each well contains a reaction buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8), a saturating concentration of the cofactor NADH (e.g., 250 µM), and the InhA enzyme (e.g., 20 nM).[1][5]

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations. The final DMSO concentration in the assay is kept low (e.g., 1%) to minimize solvent effects.[1]

-

Pre-incubation: The enzyme is pre-incubated with the various concentrations of this compound for a defined period.

-

Reaction Initiation: The reaction is initiated by adding the substrate, such as 2-trans-dodecenoyl-CoA (DD-CoA).[5]

-

Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD⁺, is monitored over time using a spectrophotometer or plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC₅₀ value is determined by fitting the data to a dose-response curve.[1]

Visualizations: Pathways and Workflows

To better illustrate the context and processes involved in studying the this compound interaction, the following diagrams are provided.

Caption: Role of InhA in the FAS-II pathway and its inhibition by this compound.

Caption: Experimental workflow for determining the IC₅₀ of InhA inhibitors.

Caption: Logical flow of InhA inhibition by a direct binder like this compound.

References

- 1. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. proteopedia.org [proteopedia.org]

- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

InhA-IN-3: A Direct Inhibitor of Enoyl-ACP Reductase (InhA) for Tuberculosis Research

An In-depth Technical Guide

Introduction

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics that target essential pathways in Mycobacterium tuberculosis. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical enzyme in the type-II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death. While the frontline anti-tubercular drug isoniazid targets InhA, its efficacy is compromised by resistance mechanisms, primarily mutations in the catalase-peroxidase enzyme KatG, which is required for isoniazid's activation. This has spurred the search for direct InhA inhibitors that do not require prior activation. InhA-IN-3, also known as compound TU12, has emerged as a promising direct inhibitor of M. tuberculosis InhA. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.

Mechanism of Action

This compound is a thiourea-based derivative that directly inhibits the enoyl-ACP reductase activity of InhA.[1] Unlike isoniazid, it does not require activation by KatG, making it a potential candidate for combating isoniazid-resistant strains of M. tuberculosis. The binding of this compound to InhA is thought to interfere with the binding of the natural substrate, a long-chain trans-2-enoyl-ACP, thereby blocking the reduction of the double bond and halting the elongation of fatty acid chains required for mycolic acid synthesis.

Quantitative Data

The inhibitory activity of this compound has been quantified through both enzymatic and whole-cell assays. The available data is summarized in the table below for clear comparison.

| Parameter | Value | Organism/Target | Reference |

| IC50 | 17.7 µM | Mycobacterium tuberculosis InhA | [1] |

| MIC | 0.78 ± 0.59 µg/mL | Mycobacterium tuberculosis | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound.

InhA Inhibition Assay (Spectrophotometric)

This protocol is based on a generally accepted method for determining the inhibitory activity of compounds against InhA.

Materials:

-

Purified recombinant M. tuberculosis InhA

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

DD-CoA (trans-2-dodecenoyl-Coenzyme A)

-

This compound (or other test inhibitor)

-

Assay buffer: 100 mM Sodium Phosphate, pH 7.5, 200 mM NaCl

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of InhA in assay buffer.

-

Prepare a stock solution of NADH in assay buffer.

-

Prepare a stock solution of DD-CoA in assay buffer.

-

Prepare a stock solution of this compound in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of the test inhibitor solution at various concentrations (serial dilutions). For the control, add 2 µL of DMSO.

-

Add 178 µL of a master mix containing the assay buffer, InhA enzyme (final concentration, e.g., 200 nM), and NADH (final concentration, e.g., 200 µM).

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 20 µL of DD-CoA solution (final concentration, e.g., 100 µM) to each well.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the MIC of a compound against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

DMSO

-

96-well microplates

-

Resazurin sodium salt solution

Procedure:

-

Preparation of Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Assay Setup:

-

In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to each well.

-

Add 2 µL of a serial dilution of this compound in DMSO to the appropriate wells. Include a drug-free control (DMSO only) and a positive control (e.g., isoniazid).

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Determination of MIC:

-

After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and experimental workflow related to this compound.

Caption: Mycolic Acid Biosynthesis Pathway and the Role of InhA.

Caption: Experimental Workflow for InhA Inhibition Assay.

Caption: Proposed Mechanism of InhA Catalysis and Inhibition by this compound.

Conclusion

This compound represents a valuable research tool for the study of Mycobacterium tuberculosis InhA and the development of novel anti-tubercular agents. Its direct mechanism of action and activity against M. tuberculosis highlight the potential of thiourea-based compounds as a scaffold for future drug discovery efforts. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to further investigate this compound and other direct InhA inhibitors in the fight against tuberculosis.

References

InhA-IN-3: A Technical Guide to its Chemical Structure, Properties, and Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA-IN-3, also identified as compound TU12, is a potent inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall. The inhibition of InhA disrupts this vital pathway, leading to bacterial cell death. As a direct inhibitor, this compound circumvents the common resistance mechanisms associated with the pro-drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG. This technical guide provides a comprehensive overview of the chemical structure, biological properties, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a thiourea-based derivative. The specific chemical structure is detailed below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈N₂O₂S | Calculated |

| Molecular Weight | 378.45 g/mol | Calculated |

| CAS Number | 900701-83-9 | MedChemExpress[1] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO | Inferred from biological assays |

Biological Activity and Properties

This compound exhibits significant inhibitory activity against both the InhA enzyme and whole Mycobacterium tuberculosis cells.

Table 2: Biological Activity of this compound

| Parameter | Value | Organism/Target |

| IC₅₀ (InhA inhibition) | 17.7 µM | Mycobacterium tuberculosis InhA |

| MIC (Minimum Inhibitory Concentration) | 0.78 ± 0.59 µg/mL | Mycobacterium tuberculosis |

Mechanism of Action

This compound functions as a direct inhibitor of the InhA enzyme. The proposed mechanism involves the binding of the inhibitor to the active site of InhA, thereby preventing the binding of its natural substrate, 2-trans-enoyl-ACP. This inhibition is independent of KatG activation, making this compound a promising candidate for combating isoniazid-resistant strains of M. tuberculosis. The thiourea moiety of this compound is believed to play a crucial role in its binding affinity to the InhA active site.

Signaling Pathway and Logical Relationships

The following diagram illustrates the role of InhA in the mycolic acid biosynthesis pathway and the inhibitory action of this compound.

Caption: Mycolic acid biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound TU12)

The synthesis of this compound is achieved through a one-pot reaction involving the appropriate amine and isothiocyanate precursors.

Materials:

-

Substituted amine precursor

-

Substituted isothiocyanate precursor

-

Dry solvent (e.g., Tetrahydrofuran - THF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the amine precursor (1 equivalent) in dry THF in a reaction vessel under an inert atmosphere.

-

Add the isothiocyanate precursor (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically monitored by Thin Layer Chromatography - TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

InhA Enzyme Inhibition Assay

The inhibitory activity of this compound against the InhA enzyme is determined using a spectrophotometric assay that monitors the oxidation of NADH.

Materials:

-

Recombinant M. tuberculosis InhA enzyme

-

NADH

-

Trans-2-dodecenoyl-CoA (DD-CoA) as the substrate

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADH, and the InhA enzyme.

-

Add varying concentrations of this compound (or DMSO as a control) to the wells and incubate for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

-

Initiate the enzymatic reaction by adding the substrate, DD-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over time using a microplate reader.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for the InhA enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis is determined using a broth microdilution method.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Resazurin dye (as a viability indicator)

Procedure:

-

Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well containing the compound dilutions. Include a drug-free control well (positive control) and a media-only well (negative control).

-

Seal the plates and incubate at 37°C for a specified period (e.g., 7 days).

-

After incubation, add the resazurin solution to each well and re-incubate for 24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that prevents a color change of the resazurin dye from blue to pink, indicating the inhibition of bacterial growth.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound is a promising anti-tubercular agent that directly targets the InhA enzyme, a key component in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Its mechanism of action, which is independent of KatG activation, makes it a valuable lead compound for the development of new drugs to treat tuberculosis, particularly infections caused by isoniazid-resistant strains. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs as next-generation anti-tubercular therapeutics.

References

Probing the Antitubercular Potential of InhA-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the antitubercular effects of InhA-IN-3, a direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The emergence of multidrug-resistant tuberculosis necessitates the exploration of novel therapeutic agents that bypass existing resistance mechanisms. This compound, also known as compound TU12, represents a promising scaffold for the development of such agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Efficacy of this compound

This compound has demonstrated inhibitory activity against both the isolated InhA enzyme and whole-cell Mycobacterium tuberculosis. The following table summarizes the key efficacy parameters.

| Parameter | Value | Target/Organism | Citation |

| IC50 | 17.7 µM | M. tuberculosis InhA enzyme | [1] |

| MIC | 0.78 ± 0.59 µg/mL | Mycobacterium tuberculosis | [1] |

Mechanism of Action: Targeting Mycolic Acid Biosynthesis

InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. These long-chain fatty acids are essential components of the mycobacterial cell wall, providing a robust barrier against antibiotics and host immune responses.

This compound acts as a direct inhibitor of InhA, thereby disrupting the FAS-II pathway and preventing the synthesis of mycolic acids. This mode of action is particularly significant because it circumvents the primary mechanism of resistance to isoniazid, a frontline anti-tuberculosis drug. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations in the katG gene are a common cause of isoniazid resistance. As a direct inhibitor, this compound does not require activation by KatG.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the antitubercular effects of compounds like this compound. The specific parameters for this compound are based on the cited literature.

InhA Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of InhA by monitoring the oxidation of NADH.

Materials:

-

Purified M. tuberculosis InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate

-

This compound (or test compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, NADH solution, and the this compound dilution.

-

Add the InhA enzyme to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (DD-CoA).

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

This compound (or test compound) dissolved in DMSO

-

Alamar Blue reagent

-

96-well microplate

-

Sterile water

-

Incubator at 37°C

Procedure:

-

Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute to the final inoculum concentration.

-

In a 96-well plate, prepare serial dilutions of this compound in the supplemented Middlebrook 7H9 broth. Include a drug-free control well and a sterile control well.

-

Inoculate each well (except the sterile control) with the M. tuberculosis suspension.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

After incubation, add the Alamar Blue reagent to each well.

-

Re-incubate the plate for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

References

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of InhA-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

InhA, the enoyl-acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis, is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids.[1] These mycolic acids are major and indispensable components of the mycobacterial cell wall. The inhibition of InhA disrupts this pathway, leading to cell death, making it a well-validated target for antitubercular drugs.[2] InhA-IN-3 is a known inhibitor of InhA, demonstrating the potential for the development of novel therapeutics against tuberculosis. This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound, specifically its half-maximal inhibitory concentration (IC50), using a spectrophotometric method. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH, a cofactor in the InhA-catalyzed reduction of a synthetic enoyl-CoA substrate.

Principle of the Assay

The InhA enzyme catalyzes the NADH-dependent reduction of a 2-trans-enoyl-ACP substrate. In this in vitro assay, a synthetic substrate, such as 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA, is used. The activity of InhA is monitored by measuring the rate of NADH oxidation, which leads to a decrease in absorbance at 340 nm. When an inhibitor like this compound is present, the enzymatic activity is reduced, resulting in a slower rate of NADH oxidation. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Data Presentation

The inhibitory activity of this compound and a control inhibitor (e.g., Triclosan) is quantified by determining their respective IC50 values. The results are summarized in the table below for clear comparison.

| Compound | IC50 (µM) |

| This compound | [Insert experimentally determined value] |

| Triclosan (Control) | [Insert experimentally determined value] |

Note: The IC50 values should be determined from a dose-response curve by fitting the data to a suitable equation (e.g., sigmoidal dose-response).

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified recombinant InhA from Mycobacterium tuberculosis.

-

Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH) (Sigma-Aldrich).

-

Substrate: 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA (Sigma-Aldrich).

-

Inhibitor: this compound (MedChemExpress).[3]

-

Control Inhibitor: Triclosan (Sigma-Aldrich).

-

Buffer: PIPES buffer (piperazine-N,N′-bis(2-ethanesulfonic acid)) (Sigma-Aldrich).

-

Salt: Sodium chloride (NaCl) (Sigma-Aldrich).

-

Solvent: Dimethyl sulfoxide (DMSO) (Sigma-Aldrich).

-

Equipment:

-

UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

-

96-well UV-transparent microplates (for microplate reader).

-

Pipettes and tips.

-

Incubator or water bath set to 25°C or 30°C.[4]

-

Solution Preparation

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.[4] Prepare a stock solution and adjust the pH to 6.8.

-

NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the Assay Buffer. Store in the dark at -20°C.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA in DMSO. Store at -20°C.

-

InhA Enzyme Working Solution: Dilute the purified InhA enzyme in Assay Buffer to a final concentration of 100 nM.[5] Keep on ice.

-

Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound and Triclosan in 100% DMSO.

-

Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations for the IC50 determination (e.g., a 10-point, 2-fold dilution series starting from a high concentration).

Assay Protocol (96-well plate format)

-

Plate Setup:

-

Test Wells: Add 1 µL of each inhibitor dilution (this compound or Triclosan) to triplicate wells.

-

Positive Control (100% activity): Add 1 µL of DMSO to triplicate wells.

-

Negative Control (0% activity/background): Add 1 µL of DMSO to triplicate wells. These wells will not receive the enzyme.

-

-

Pre-incubation:

-

To all wells except the Negative Control, add 49 µL of a pre-mix containing:

-

44 µL Assay Buffer

-

5 µL of 100 nM InhA enzyme solution (final concentration 50 nM).[5]

-

-

To the Negative Control wells, add 49 µL of Assay Buffer.

-

Add 50 µL of a solution containing 200 µM NADH in Assay Buffer to all wells (final NADH concentration 100 µM).[5]

-

Mix gently and pre-incubate the plate at 25°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of a 100 µM substrate (2-trans-octenoyl-CoA or 2-trans-dodecenoyl-CoA) solution in Assay Buffer to all wells (final substrate concentration 50 µM).[5]

-

Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 10-20 minutes, taking readings every 30-60 seconds.

-

Data Analysis

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each well. The rate is the change in absorbance per unit time (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_positive_control - V_background)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

InhA Inhibition Assay Workflow

Caption: Workflow for the in vitro InhA enzyme inhibition assay.

InhA Catalytic Cycle and Inhibition by this compound

Caption: Simplified schematic of the InhA catalytic cycle and its inhibition.

References

- 1. uniprot.org [uniprot.org]

- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic assays (InhA) [bio-protocol.org]

- 4. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Direct InhA Inhibitors Against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, responsible for the biosynthesis of mycolic acids, essential components of the Mtb cell wall.[1][2] Inhibition of InhA disrupts this pathway, leading to bacterial cell death.[2]

Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG to form an adduct that inhibits InhA.[3][4][5] A primary mechanism of INH resistance involves mutations in the katG gene, preventing this activation.[3][4] Consequently, the development of direct InhA inhibitors (DIIs), which do not require KatG activation, is a promising strategy to combat INH-resistant Mtb.[4][5]

This document provides detailed protocols for cell-based assays to evaluate the efficacy of direct InhA inhibitors, using representative data from potent DIIs like NITD-916 and GSK138. These assays are critical for determining the potency of novel compounds against Mtb in both extracellular and intracellular environments.

InhA Signaling Pathway and Drug Action

The InhA enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins (ACP), a vital step in the elongation of fatty acids that form the meromycolate chain of mycolic acids.[1] Direct InhA inhibitors bind to the InhA active site, blocking substrate access and halting mycolic acid synthesis.

Data Presentation

The following tables summarize the in vitro activity of representative direct InhA inhibitors against M. tuberculosis.

Table 1: In Vitro Activity of Direct InhA Inhibitors against Drug-Susceptible Mtb H37Rv

| Compound | InhA IC₅₀ (µM) | Mtb H37Rv MIC (µM) | Intracellular Mtb MIC (µM) |

| NITD-916 | Not Reported | 0.05 - 0.08 | Not Reported |

| GSK138 | 0.04 | 1.0 | 0.9 |

| NITD-529 | 9.60 | 1.54 | Not Reported |

| NITD-564 | 0.59 | 0.16 | Not Reported |

| Isoniazid | Not Applicable | 0.33 | Not Reported |

Data compiled from multiple sources.[3][4]

Table 2: Activity of Direct InhA Inhibitors against Drug-Resistant Mtb Clinical Isolates

| Compound | Mtb Strain | Resistance Profile | MIC (µM) |

| NITD-916 | MDR 1-6 | INHR, RIFR | 0.04 - 0.16 |

| GSK138 | MDR/XDR Isolates | INHR, RIFR, etc. | 3.75 (MIC₉₀) |

| GSK693 | MDR/XDR Isolates | INHR, RIFR, etc. | 1.87 (MIC₉₀) |

Data highlights the efficacy of DIIs against strains with KatG mutations, a common cause of isoniazid resistance.[3][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This whole-cell based assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Experimental Workflow:

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

96-well microtiter plates

-

This compound (or other test compound)

-

Resazurin sodium salt solution (0.01% w/v in sterile water)

-

Positive control (e.g., Isoniazid)

-

Negative control (DMSO)

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 100 µL of 7H9 broth to all wells.

-

Add 100 µL of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

-

Add 100 µL of the diluted Mtb inoculum to each well, bringing the final volume to 200 µL.

-

Include wells for a positive control (Isoniazid), a negative control (DMSO, ensuring the final concentration does not exceed 1%), and a sterility control (broth only).

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Incubate for an additional 24-48 hours at 37°C.

-

The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (oxidized) to pink (reduced).

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within host macrophages, providing a more physiologically relevant model.

Experimental Workflow:

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with L-glutamine, supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

M. tuberculosis strain (a luciferase-expressing strain is recommended for high-throughput screening)

-

This compound (or other test compound)

-

Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

-

Luciferase assay reagent (if using a luciferase-expressing strain) or 7H11 agar plates for CFU enumeration

Protocol:

-

Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium containing 20 ng/mL PMA.

-

Incubate for 24-48 hours at 37°C with 5% CO₂ to allow differentiation into adherent macrophages.

-

Replace the PMA-containing medium with fresh RPMI-1640.

-

Infect the differentiated macrophages with an Mtb suspension at a multiplicity of infection (MOI) of 1:1.

-

Incubate for 4 hours to allow phagocytosis.

-

Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

-

Add 200 µL of fresh medium containing serial dilutions of this compound to the wells.

-

Incubate the plates for 3-5 days at 37°C with 5% CO₂.

-

Quantification:

-

Luciferase Assay: Aspirate the medium, add lysis buffer, and then add luciferase assay reagent. Measure luminescence using a plate reader.

-

CFU Counting: Aspirate the medium, lyse the cells with 0.1% Triton X-100, serially dilute the lysate, and plate on 7H11 agar. Incubate plates at 37°C for 3-4 weeks and count colonies.

-

-

The intracellular activity is determined by calculating the concentration of the compound that inhibits Mtb growth by 90% (IC₉₀) compared to the untreated control.

Logical Relationship in Drug Discovery

The development of a direct InhA inhibitor follows a logical progression from target identification to preclinical evaluation.

Conclusion

The cell-based assays described provide a robust framework for the evaluation of direct InhA inhibitors against M. tuberculosis. By determining both extracellular and intracellular activity, researchers can effectively profile the potency of novel compounds and identify promising candidates for further development. The use of DIIs represents a critical strategy in overcoming isoniazid resistance and developing more effective treatments for tuberculosis.

References

- 1. InhA inhibitors have activity against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for InhA-IN-3: A Chemical Probe for the FAS-II Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents. The mycobacterial cell wall, a complex structure rich in mycolic acids, is crucial for the pathogen's survival and virulence, making its biosynthetic pathways attractive targets for drug development.[1][2] The Fatty Acid Synthase-II (FAS-II) system is a type II dissociated enzymatic pathway responsible for elongating fatty acid precursors to generate the exceptionally long (C60-C90) mycolic acids.[3][4]

A key and clinically validated enzyme within this pathway is the enoyl-acyl carrier protein (ACP) reductase, InhA. InhA is the primary target of the frontline pro-drug isoniazid (INH). However, the majority of clinical resistance to INH arises from mutations in the catalase-peroxidase enzyme KatG, which is required to activate INH, rather than in InhA itself.[3] This has spurred the development of direct InhA inhibitors that do not require KatG activation, offering a promising strategy to combat INH-resistant Mtb strains.

InhA-IN-3 (also known as Compound TU12) is a thiourea-based direct inhibitor of Mtb InhA. It serves as a valuable chemical probe for interrogating the function of the FAS-II pathway and as a scaffold for the development of new anti-tubercular agents. These application notes provide a summary of its properties and detailed protocols for its use in research settings.

Mechanism of Action

The FAS-II pathway elongates acyl-ACP chains through a four-step cycle: condensation, reduction, dehydration, and a final reduction. InhA catalyzes the last step, the NADH-dependent reduction of the 2,3-trans-enoyl-ACP substrate to a saturated acyl-ACP.[3] By directly binding to InhA, this compound inhibits this crucial reduction step. This blockage leads to the disruption of the entire FAS-II cycle, halting the synthesis of long-chain fatty acids necessary for mycolic acid production.[4] The ultimate consequence is the inhibition of mycobacterial growth and, in sufficient concentrations, cell death.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound.

| Parameter | Target/Organism | Value | Reference |

| IC50 | M. tuberculosis InhA Enzyme | 17.7 µM | |

| MIC | M. tuberculosis H37Rv | 0.78 ± 0.59 µg/mL |

-

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the activity of the isolated InhA enzyme by 50%.

-

MIC (Minimum Inhibitory Concentration): The lowest concentration of this compound that prevents visible growth of M. tuberculosis.

Application Notes

-

Probing the FAS-II Pathway: this compound can be used to study the downstream effects of InhA inhibition on mycobacterial lipid metabolism and cell wall integrity. Its direct mechanism of action simplifies the interpretation of results compared to pro-drugs like isoniazid.

-

Overcoming Isoniazid Resistance: As a direct inhibitor, this compound is expected to be active against Mtb strains that are resistant to isoniazid due to mutations in the katG gene. This makes it a valuable tool for research on drug-resistant tuberculosis.

-

Scaffold for Drug Discovery: The thiourea core of this compound represents a chemical scaffold that can be modified to improve potency, selectivity, and pharmacokinetic properties, aiding in the development of new anti-tubercular drug candidates.

-

Target Validation: Experiments using this compound can further validate InhA as a critical target for killing both replicating and non-replicating Mtb.

Experimental Protocols

Protocol 1: In Vitro InhA Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 value of this compound against purified Mtb InhA enzyme. The assay measures the decrease in NADH absorbance at 340 nm as it is consumed during the reduction of the substrate.

Materials:

-

Purified M. tuberculosis InhA enzyme

-

This compound

-

NADH

-

2-trans-octenoyl-CoA (or other suitable enoyl-CoA substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

DMSO (for compound dilution)

-

96-well UV-transparent microplates

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration for the dilution series is 10 mM.

-

Prepare working solutions of InhA, NADH, and 2-trans-octenoyl-CoA in assay buffer. Final concentrations in the assay are typically in the range of 20-50 nM for InhA, 100-200 µM for NADH, and 50-100 µM for the substrate.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the assay buffer, InhA enzyme solution, and NADH solution.

-

Add 1 µL of the this compound dilution (or DMSO for 0% inhibition control).

-

Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the 2-trans-octenoyl-CoA substrate to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.

-

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the MIC of this compound against M. tuberculosis H37Rv.[3][4]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

This compound

-

Sterile 96-well U-bottom plates

-

0.5 McFarland turbidity standard

Procedure:

-

Compound Plating:

-

In a 96-well plate, prepare 2-fold serial dilutions of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include drug-free wells for a growth control.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay plate.

-

-

Inoculation and Incubation:

-